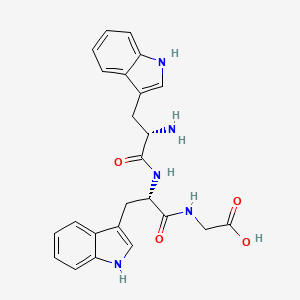![molecular formula C11H20BN3O6 B12900483 N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide CAS No. 915283-85-1](/img/structure/B12900483.png)
N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that features a boronic acid group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can modify the acetamido or hydroxypropanamido groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the acetamido group can produce amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The boronic acid group can interact with active sites of enzymes, making it a candidate for drug development .
Medicine
Medically, (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of significant interest .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structural properties enable the creation of advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrrolidine-based molecules. Examples are:
- (S)-(1-(2-(Cyclopentylamino)acetyl)pyrrolidin-2-yl)boronic acid
- Pyrrolidin-2-one derivatives
Uniqueness
What sets (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid apart is its combination of a boronic acid group with an acetamido-hydroxypropanamido moiety. This unique structure provides specific reactivity and binding properties that are valuable in various scientific and industrial applications .
Propiedades
Número CAS |
915283-85-1 |
|---|---|
Fórmula molecular |
C11H20BN3O6 |
Peso molecular |
301.11 g/mol |
Nombre IUPAC |
[1-[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BN3O6/c1-7(17)14-8(6-16)11(19)13-5-10(18)15-4-2-3-9(15)12(20)21/h8-9,16,20-21H,2-6H2,1H3,(H,13,19)(H,14,17)/t8-,9?/m0/s1 |
Clave InChI |
VJFUTOVEXUGIGX-IENPIDJESA-N |
SMILES isomérico |
B(C1CCCN1C(=O)CNC(=O)[C@H](CO)NC(=O)C)(O)O |
SMILES canónico |
B(C1CCCN1C(=O)CNC(=O)C(CO)NC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



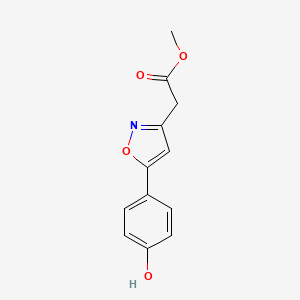
![3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one](/img/structure/B12900407.png)
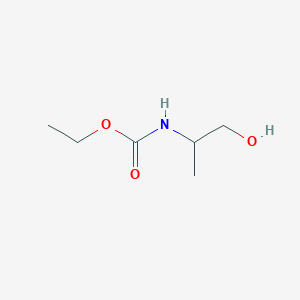
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
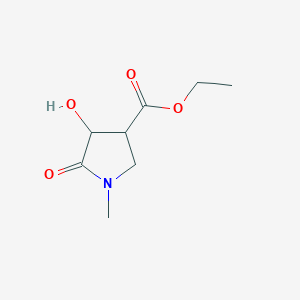
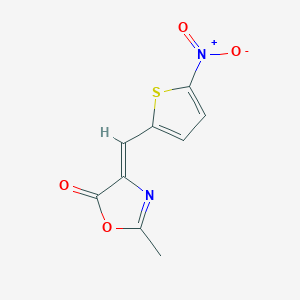
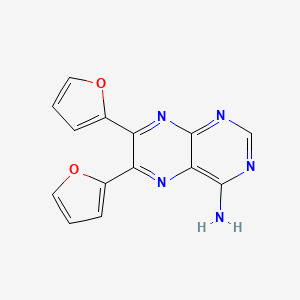
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)
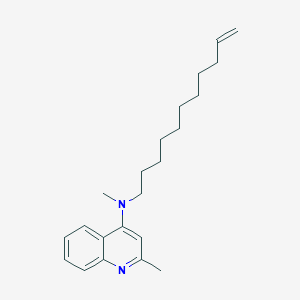
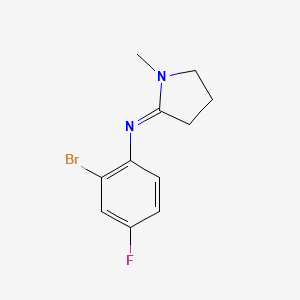
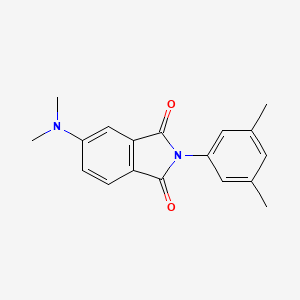
![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
